molecular formula C18H19N3O2S B2748958 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034376-18-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2748958
CAS No.: 2034376-18-4
M. Wt: 341.43
InChI Key: JEGJGOWSFWQJOT-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a sophisticated synthetic organic compound designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule incorporates a 1H-pyrazole core, a privileged scaffold in pharmaceutical development known to confer significant biological profiles . The structure is further functionalized with a furan-3-yl heterocycle and a 3-(phenylthio)propanamide chain, creating a multifunctional intermediate with versatile reactivity and binding potential. Pyrazole-containing compounds are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties, making them a cornerstone scaffold in the search for new therapeutic agents . The specific inclusion of the furan heterocycle and the phenylthioether moiety enhances the compound's ability to engage in diverse interactions with biological targets, such as enzymes and receptors . This makes it a valuable chemical tool for researchers investigating new treatments for conditions where pyrazole biomolecules have shown promise, such as in oncology and virology . Its well-defined structure allows for selective modifications, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and comply with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(7-11-24-17-4-2-1-3-5-17)19-8-9-21-13-16(12-20-21)15-6-10-23-14-15/h1-6,10,12-14H,7-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJGOWSFWQJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related propanamide-pyrazole derivatives, focusing on substituent variations and their implications.

3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide ()

  • Structural Differences :
    • Pyrazole substituent: 5-propyl vs. 4-(furan-3-yl) in the target compound.
    • Sulfur-containing group: 4-fluorobenzylthio vs. phenylthio.
  • The furan-3-yl group in the target compound introduces an oxygen heteroatom, enabling hydrogen bonding interactions absent in the propyl-substituted analog .

N-(4-amino-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide ()

  • Structural Differences: Lacks the sulfur-containing phenylthio group and furan substitution. Features an amino-methylphenyl group directly attached to the propanamide.
  • The amino group may enhance solubility but could increase susceptibility to acetylation or oxidation .

3-{[(4-Fluorophenyl)methyl]sulfanyl}-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide ( variant)

  • Structural Overlap :
    • Shares the propanamide-pyrazole core and thioether linkage.
  • Key Distinction :
    • The target compound’s furan substituent vs. propyl in the analog. Furan’s aromaticity and electronegativity may alter π-π stacking interactions in biological targets compared to the aliphatic propyl group .

Propanamide Derivatives with Thiazole/Oxadiazole Moieties ()

  • Structural Differences :
    • Replaces pyrazole with oxadiazole or thiazole rings.
    • Sulfur is part of a heterocycle (thiazole) rather than a thioether.
  • Implications: Thiazole’s basic nitrogen enhances hydrogen-bonding capacity, while oxadiazole’s electron-deficient ring may improve metabolic stability.

Physicochemical and Pharmacological Trends

Solubility and Lipophilicity

  • Thioether vs. Sulfonamide : Thioethers (logP ~2.5–3.5) are generally more lipophilic than sulfonamides (logP ~1.0–2.0), favoring passive diffusion but increasing plasma protein binding.
  • Furan vs. Alkyl Substituents : Furan’s oxygen atom introduces polarity, slightly reducing logP compared to alkyl groups (e.g., propyl) .

Metabolic Stability

  • Thioethers : Prone to oxidative metabolism (e.g., S-oxidation to sulfoxides), as seen in compounds like cimetidine.
  • Furan Rings : May undergo cytochrome P450-mediated oxidation, though furan-3-yl is less reactive than furan-2-yl due to steric hindrance .

Data Table: Key Structural and Functional Comparisons

Compound Name Pyrazole Substituent Sulfur Group Key Pharmacological Notes
Target Compound 4-(Furan-3-yl) Phenylthio Potential kinase inhibition, moderate logP
3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide 5-Propyl 4-Fluorobenzylthio High lipophilicity, fluorinated metabolic liability
N-(4-amino-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide None (1H-pyrazol-1-yl) None Enhanced solubility, amino group metabolic vulnerability
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide Thiazole-oxadiazole Sulfanyl (heterocyclic) Rigid structure, improved target selectivity

Q & A

Q. What are the key steps in synthesizing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves:

Formation of the pyrazole-furan core : Cyclocondensation of hydrazine derivatives with furan-3-carbaldehyde under controlled temperatures (60–80°C) in ethanol .

Ethyl linker introduction : Alkylation using bromoethylamine derivatives, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

Amide coupling : Reaction of the intermediate with 3-(phenylthio)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–5°C .
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios (e.g., 1.2:1 amine:acid) can improve yields (up to 65–75%) and reduce byproducts .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR (¹H/¹³C) : Assigns protons/carbons to the pyrazole (δ 7.8–8.2 ppm), furan (δ 6.5–7.0 ppm), and phenylthio (δ 7.3–7.6 ppm) moieties .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and S–C aromatic bonds (~680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₃O₂S: 370.1284) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Enzyme inhibition assays : Test against COX-2 or kinases (e.g., EGFR) due to pyrazole’s known role in binding ATP pockets .
  • Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Core modifications : Replace furan-3-yl with thiophene (enhanced lipophilicity) or pyridine (hydrogen bonding potential) and compare IC₅₀ values .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylthio moiety to modulate metabolic stability .
  • Linker optimization : Test ethyl vs. propyl spacers to balance flexibility and target binding .
    Methodology : Parallel synthesis of derivatives followed by hierarchical clustering of bioactivity data .

Q. How can crystallographic data resolve contradictions in reported binding modes?

  • X-ray diffraction : Determine the compound’s solid-state conformation (e.g., dihedral angles between pyrazole and furan rings) to validate docking predictions .
  • Comparative analysis : Overlay crystal structures with homologous compounds (e.g., triazole-containing analogs) to identify conserved interactions with target proteins .

Q. What computational strategies are effective for predicting off-target interactions?

  • Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to predict cross-reactivity with GPCRs or ion channels .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. How can contradictory data in biological assays be systematically addressed?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic activity assays .
  • Batch variability checks : Compare synthetic batches using HPLC purity (>95%) and elemental analysis to exclude impurity-driven artifacts .

Key Recommendations for Researchers

  • Prioritize crystallographic studies to resolve ambiguities in binding conformations .
  • Combine SAR with MD simulations to guide rational design of derivatives with improved selectivity .
  • Validate biological activity using orthogonal assays and standardized synthetic protocols to ensure reproducibility .

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